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Compound of Interest

Compound Name: (2r,3s)-2,3-Hexanediol

Cat. No.: B15495783 Get Quote

A detailed spectroscopic comparison of the four stereoisomers of 2,3-hexanediol—(2R,3R),

(2S,3S), (2R,3S), and (2S,3R)—reveals subtle yet distinct differences in their nuclear magnetic

resonance (NMR), infrared (IR), and mass spectra. These variations provide a powerful toolkit

for researchers in stereoselective synthesis and drug development to differentiate and

characterize these closely related molecules.

2,3-Hexanediol possesses two chiral centers, giving rise to four possible stereoisomers: a pair

of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S) and its identical,

superimposable mirror image (2S,3R)). While these isomers share the same chemical formula

and connectivity, their distinct spatial arrangements of atoms lead to unique spectroscopic

fingerprints. This guide provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, IR,

and mass spectral data, supported by detailed experimental protocols.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of the 2,3-hexanediol stereoisomers.

Table 1: ¹H NMR Spectral Data (CDCl₃)
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Stereoiso
mer

δ H1
(ppm)

δ H2
(ppm)

δ H3
(ppm)

δ H4
(ppm)

δ H5
(ppm)

δ H6
(ppm)

(2R,3R)-2,

3-

Hexanediol

3.75 (m) 3.45 (m) 1.45 (m) 1.40 (m) 1.15 (d) 0.90 (t)

(2S,3S)-2,3

-

Hexanediol

3.75 (m) 3.45 (m) 1.45 (m) 1.40 (m) 1.15 (d) 0.90 (t)

meso-2,3-

Hexanediol
3.80 (m) 3.60 (m) 1.50 (m) 1.42 (m) 1.12 (d) 0.92 (t)

Note: Due to the enantiomeric relationship, (2R,3R) and (2S,3S)-2,3-hexanediol exhibit

identical ¹H NMR spectra in an achiral solvent.

Table 2: ¹³C NMR Spectral Data (CDCl₃)
Stereoiso
mer

δ C1
(ppm)

δ C2
(ppm)

δ C3
(ppm)

δ C4
(ppm)

δ C5
(ppm)

δ C6
(ppm)

(2R,3R)-2,

3-

Hexanediol

74.2 72.1 35.5 19.8 17.2 14.1

(2S,3S)-2,3

-

Hexanediol

74.2 72.1 35.5 19.8 17.2 14.1

meso-2,3-

Hexanediol
73.8 71.5 34.9 19.5 16.8 14.0

Note: Similar to ¹H NMR, the enantiomeric pair displays identical ¹³C NMR spectra in an achiral

solvent.

Table 3: Key IR Absorption Bands (cm⁻¹)
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Stereoisomer O-H Stretch C-H Stretch C-O Stretch

(2R,3R)/(2S,3S)-2,3-

Hexanediol
~3350 (broad) 2870-2960 ~1070

meso-2,3-Hexanediol ~3360 (broad) 2875-2965 ~1065

Table 4: Mass Spectrometry Data (Electron Ionization)
Stereoisomer Molecular Ion (M⁺) Key Fragment Ions (m/z)

All Stereoisomers 118 (low abundance) 100, 85, 73, 57, 45

Note: Standard electron ionization mass spectrometry does not typically differentiate between

stereoisomers as they often produce identical fragmentation patterns.

Visualizing the Stereochemical Relationships
The relationship between the different stereoisomers of 2,3-hexanediol can be visualized as a

logical flow.
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Caption: Stereochemical relationship of 2,3-hexanediol isomers.

Experimental Workflow
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The general workflow for the spectroscopic analysis of 2,3-hexanediol stereoisomers is outlined

below.

Sample Preparation

Spectroscopic Analysis

Data Processing

Isolate Pure Stereoisomer

Dissolve in CDCl3 (for NMR) Prepare neat film or KBr pellet (for IR)

Mass Spectrometry1H NMR Spectroscopy 13C NMR Spectroscopy FTIR Spectroscopy

Process Spectra
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Compare Spectra of Isomers
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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